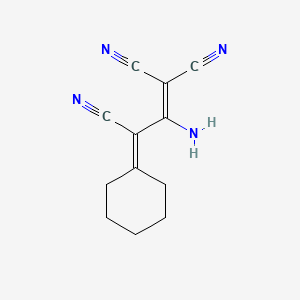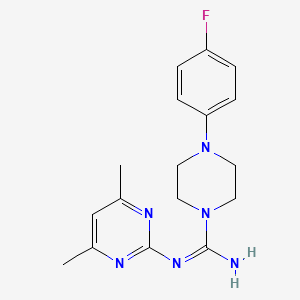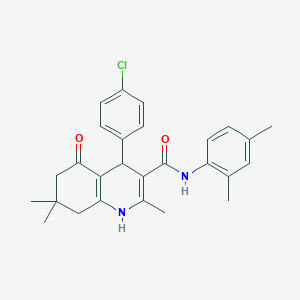
2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and a cyclohexylidene moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide typically involves multi-step organic reactions. One common method starts with the preparation of a suitable cyclohexylidene precursor, followed by the introduction of cyano groups through nucleophilic substitution reactions. The final step often involves the addition of an amino group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process must be carefully monitored to prevent the formation of unwanted by-products and to ensure the safety of the operation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives may be explored for their biological activity, including potential pharmaceutical applications.
Medicine: Research into its derivatives could lead to the development of new drugs or therapeutic agents.
Industry: It may be used in the production of advanced materials, such as polymers or specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The cyclohexylidene moiety provides a rigid framework that can affect the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3,3-dicyano-1-cyclohexylidenallyl chloride
- 2-Amino-3,3-dicyano-1-cyclohexylidenallyl bromide
- 2-Amino-3,3-dicyano-1-cyclohexylidenallyl fluoride
Uniqueness
Compared to these similar compounds, 2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of multiple cyano groups and the cyclohexylidene structure make it particularly versatile in synthetic chemistry.
Eigenschaften
Molekularformel |
C12H12N4 |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
2-amino-3-cyclohexylideneprop-1-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C12H12N4/c13-6-10(7-14)12(16)11(8-15)9-4-2-1-3-5-9/h1-5,16H2 |
InChI-Schlüssel |
GLMHSZPGJHKXNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C#N)C(=C(C#N)C#N)N)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-carbamimidoyl-4-{3-[(4-chlorophenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11046253.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11046262.png)
![2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)-N,N-diethylethanamine](/img/structure/B11046264.png)
![4-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11046272.png)

![5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046290.png)


![3-(4-chlorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046327.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11046336.png)
![2,4-Diamino-10-(dimethylamino)-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11046346.png)
![N-[(2-methylcyclohexyl)carbonyl]leucine](/img/structure/B11046347.png)
![6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046350.png)
![propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate](/img/structure/B11046353.png)